N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide
Description
N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a 4-fluorobenzenesulfonyl group at position 1 and a phenylethane sulfonamide moiety at position 5. The tetrahydroquinoline scaffold provides a rigid bicyclic structure, which may contribute to target selectivity in biological systems.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S2/c24-20-9-12-22(13-10-20)32(29,30)26-15-4-7-19-8-11-21(17-23(19)26)25-31(27,28)16-14-18-5-2-1-3-6-18/h1-3,5-6,8-13,17,25H,4,7,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPKCBPDMUGKCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydroquinoline core, followed by the introduction of the sulfonyl and fluorophenyl groups through sulfonylation and fluorination reactions, respectively. The final step often involves the coupling of the phenylethanesulfonamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions. The tetrahydroquinoline moiety can contribute to the overall stability and specificity of the compound’s binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The table below compares the target compound with structurally related sulfonamide derivatives:
Key Observations:
Core Flexibility vs. Rigidity: The tetrahydroquinoline/isoquinoline cores provide rigidity, which may enhance binding to flat enzymatic pockets. In contrast, tolylfluanid’s methanesulfonamide backbone offers greater conformational flexibility, possibly favoring interactions with less structured targets . Compound 7f () incorporates a quinolone-carboxylate core, which is structurally distinct but shares halogenated substituents (Cl, F), suggesting a role in disrupting microbial DNA gyrase .
Substituent Effects: Fluorine: Present in all compounds except tolylfluanid (fluoro vs. dichlorofluoro), fluorine enhances electronegativity and metabolic stability. The 4-fluorobenzenesulfonyl group in the target compound may improve pharmacokinetics compared to non-fluorinated analogs . Similarly, the phenylethane group in the target compound may balance hydrophobicity and solubility .
Synthetic Approaches: details a multi-step synthesis involving trifluoroacetic anhydride and chlorosulfonic acid, achieving a 100g scale with NMR/HRMS characterization. The target compound likely requires similar sulfonation and coupling steps, though its exact pathway remains unspecified . Tolylfluanid’s synthesis () involves dichlorofluoro and dimethylaminosulfonyl groups, suggesting reliance on halogenation and sulfonation under acidic conditions .
Research Findings and Hypotheses
- Enzyme Inhibition Potential: The tetrahydroquinoline/isoquinoline sulfonamides (target compound and ’s analog) are structurally analogous to known acyl-CoA monoacylglycerol acyltransferase (MGAT) inhibitors, suggesting a shared mechanism of action via sulfonamide-enzyme interactions .
- Agrochemical vs. Pharmaceutical Applications : Tolylfluanid’s pesticidal use highlights sulfonamide versatility, but its dichlorofluoro group may confer toxicity unsuitable for human therapeutics. The target compound’s fluorobenzenesulfonyl group avoids this liability, aligning with medicinal chemistry priorities .
- Biological Target Specificity: The quinolone-carboxylate in ’s compound (7f) demonstrates how sulfonamide placement on diverse cores (e.g., quinolone vs. tetrahydroquinoline) can shift activity from antimicrobial to enzyme-inhibitory roles .
Biological Activity
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound's structure can be analyzed through its molecular formula and specific functional groups. The presence of a sulfonamide group and a tetrahydroquinoline moiety suggests potential interactions with various biological targets.
Research indicates that sulfonamide derivatives can act as inhibitors of various enzymes and receptors. Specifically, the compound may inhibit steroid sulfatase (STS), an enzyme involved in the metabolism of steroid hormones. Inhibition of STS can lead to decreased levels of active estrogens, which is particularly relevant in the context of hormone-dependent cancers such as breast cancer .
In Vitro Studies
In vitro studies have demonstrated that compounds structurally similar to this compound exhibit significant inhibitory effects on STS. For instance, certain analogs showed IC50 values in the low micromolar range against STS isolated from human placenta .
Table 1: Inhibitory Activity of Related Compounds
| Compound Name | Structure | IC50 (μM) | Target Enzyme |
|---|---|---|---|
| Compound A | Structure A | 0.18 | STS |
| Compound B | Structure B | 0.50 | STS |
| This compound | TBD | TBD |
Case Studies
Several studies have investigated the effects of sulfonamide derivatives on cancer cell lines. For example, one study reported that compounds similar to this compound displayed selective cytotoxicity towards estrogen receptor-positive (ER+) breast cancer cells while having limited effects on ER-negative cell lines .
Table 2: Cytotoxic Effects on Breast Cancer Cell Lines
| Cell Line | GI50 (μM) | Compound Tested |
|---|---|---|
| MCF-7 (ER+) | 15.9 | Compound A |
| T47D (ER+) | 8.7 | Compound B |
| MDA-MB-231 (ER-) | 12.5 | This compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
